Aranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

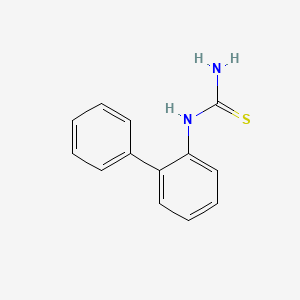

Aranose is a nitrosourea derivative with potential antineoplastic activity. Upon administration, aranose alkylates and crosslinks DNA during all phases of the cell cycle, resulting in disruption of DNA function, cell cycle arrest and apoptosis.

Applications De Recherche Scientifique

1. Educational Tools in Scientific Reasoning

Aranose has been utilized in educational settings, particularly in a computerized learning game named Operation ARA (Acquiring Research Acumen). This tool is designed to teach critical thinking and scientific reasoning across various disciplines like psychology, biology, and chemistry. It employs interactive dialogs with avatars and a jeopardy-like game to help students identify flaws in research and develop their questioning skills (Halpern et al., 2012).

2. Augmented Reality in Medical Training

Augmented Reality Applications (ARAs) have shown significant potential in medical education. They blend digital elements with physical learning environments, creating new educational opportunities. Studies have demonstrated the effectiveness of ARAs in training medical professionals in various procedures like laparoscopic surgery, neurosurgical procedures, and echocardiography (Barsom et al., 2016).

3. Data Discovery Platforms

Araport is an open-source, online community resource for research on Arabidopsis thaliana genome and related data. This platform, with its 'app store' approach, allows researchers to use and develop applications for a customized research environment. It represents an innovative way of data discovery and utilization in genomic research (Hanlon et al., 2015).

4. Cancer Research

In cancer research, aranose has been studied for its efficiency in combination with other drugs like gemcitabine and cisplatin, particularly in experimental lung cancer. Research has shown significant synergism and satisfactory tolerance for these combinations, indicating its potential utility in cancer treatment protocols (Pokrovsky et al., 2009).

5. Development of Assays for Drug Standardization

There has been research focused on developing and validating assays for quantitative determination of Aranose in its dosage form. This is crucial for drug standardization and ensuring the reliability and accuracy of Aranose as a pharmaceutical agent (Shprakh et al., 2018).

Propriétés

Numéro CAS |

167396-23-8 |

|---|---|

Nom du produit |

Aranose |

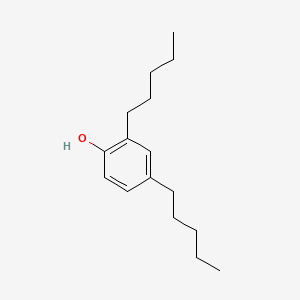

Formule moléculaire |

C7H13N3O6 |

Poids moléculaire |

235.19 g/mol |

Nom IUPAC |

1-methyl-1-nitroso-3-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]urea |

InChI |

InChI=1S/C7H13N3O6/c1-10(9-15)7(14)8-6-5(13)4(12)3(11)2-16-6/h3-6,11-13H,2H2,1H3,(H,8,14)/t3-,4-,5+,6+/m0/s1 |

Clé InChI |

BADMGRJDJPQBLS-UNTFVMJOSA-N |

SMILES isomérique |

CN(C(=O)N[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)N=O |

SMILES |

CN(C(=O)NC1C(C(C(CO1)O)O)O)N=O |

SMILES canonique |

CN(C(=O)NC1C(C(C(CO1)O)O)O)N=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3-alpha-L-arabinopyranosyl-1-methylnitrosourea aranoza |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

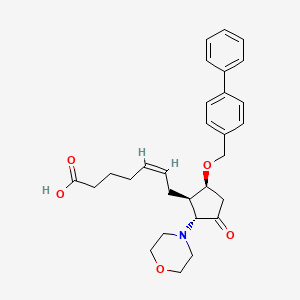

![5-[2-[4-[Bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B1665083.png)

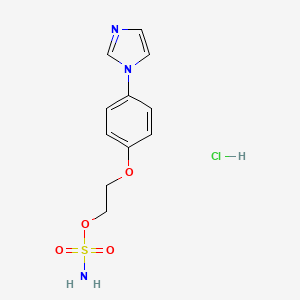

![[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate](/img/structure/B1665084.png)

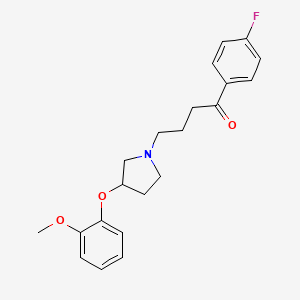

![1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1665092.png)